molecular formula C15H13NO5 B8660081 5-{[(Benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid

5-{[(Benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid

Cat. No.: B8660081
M. Wt: 287.27 g/mol
InChI Key: ITHSCRLNNPCYBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(Benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C15H13NO5 and its molecular weight is 287.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

2-hydroxy-5-(phenylmethoxycarbonylamino)benzoic acid

InChI

InChI=1S/C15H13NO5/c17-13-7-6-11(8-12(13)14(18)19)16-15(20)21-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,16,20)(H,18,19)

InChI Key

ITHSCRLNNPCYBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzyl chloroformate (5.5 g) was added to a suspension of 5-aminosalicylic acid (4.6 g) in dry pyridine (25 ml) at 0° C. during a period of 5 minutes. The mixture was allowed to warm to 25° C. and was stirred for 20 hours, and was then poured into a mixture of ice (100 g) and concentrated hydrochloric acid (50 ml). The solid that precipitated was then filtered off and dissolved in ethanol (50 ml) and treated with a little charcoal. The mixture was filtered and the filtrate was evaporated to dryness to give 5-benzyloxycarbonylaminosalicylic acid (2.2 g), m.p. 222°-224° C.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two

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